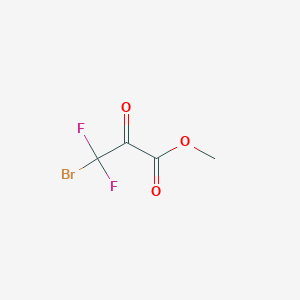

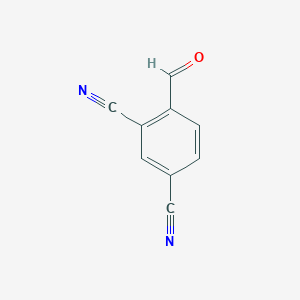

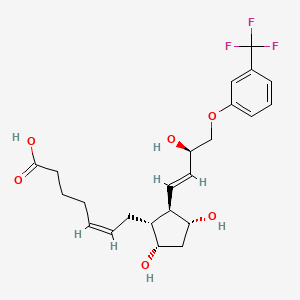

![molecular formula C8H5BrN2O B1336182 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 59938-40-8](/img/structure/B1336182.png)

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

説明

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 59938-40-8 . It has a molecular weight of 225.04 and its IUPAC name is 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde . The compound is a yellow solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The InChI code for the compound is 1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H . This code provides a specific representation of the compound’s molecular structure.Chemical Reactions Analysis

In the synthesis process, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis

The compound is a yellow solid . It is stored at temperatures between 0-5°C . The compound’s molecular weight is 225.04 .科学的研究の応用

Synthesis Techniques and Applications

Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : A study by Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst. This technique also produced imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline in good yields under similar conditions, showcasing the versatility of the compound in chemical synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

Ionic Liquid Promoted Synthesis : A 2006 study by Shaabani, Soleimani, and Maleki highlighted the synthesis of 3-Aminoimidazo[1,2-a]pyridines using ionic liquids, indicating an innovative method to achieve good to excellent yields. The ionic liquid not only facilitated the synthesis but also allowed for simple separation and reusability (A. Shaabani, Ebrahim Soleimani, A. Maleki, 2006).

Microwave-Assisted One-Pot Synthesis : Patil et al. (2014) reported an efficient microwave-assisted synthesis of 3-bromoimidazo[1,2-a]pyridines. This method highlights the use of microwaves in accelerating the synthesis process, achieving good yields in a relatively short time (S. Patil, M. Mascarenhas, Rajiv Sharma, S. Roopan, Abhijit Roychowdhury, 2014).

Chemical Properties and Applications

Fluorescent Molecular Rotor Studies : Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. This study emphasizes the potential of these compounds in developing new materials with specific fluorescence and viscosity sensing properties (S. D. Jadhav, N. Sekar, 2017).

Facile Synthesis Under Solvent-Free Conditions : Maleki, Javanshir, and Naimabadi (2014) demonstrated the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives through a one-pot, three-component condensation reaction under solvent-free conditions. This approach is notable for its high yields, atom economy, and environmentally friendly nature (A. Maleki, Shahrzad Javanshir, Maryam Naimabadi, 2014).

Chemodivergent Synthesis : Liu et al. (2019) explored the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under varying conditions. This research highlights the compound's role in creating diverse chemical structures through chemodivergent synthesis (Yanpeng Liu, L. Lu, Haipin Zhou, Feijie Xu, Cong Ma, Zhangjian Huang, Jinyi Xu, Shengtao Xu, 2019).

特性

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMNVHMREWEMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372744 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

CAS RN |

59938-40-8 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)

![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)